Tert-butyl pyrrolidin-1-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyrrolidin-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDCVRNBKBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance of Pyrrolidine Scaffolds in Modern Chemical Research
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. nih.govnih.gov Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its strategic importance. mdpi.com The significance of the pyrrolidine scaffold is amplified by several key characteristics:
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space. This "pseudorotation" contributes to the stereochemical complexity of molecules, which is crucial for specific biological interactions. nih.govresearchgate.net
Stereogenicity: The carbon atoms within the pyrrolidine ring can be stereogenic centers. This allows for the synthesis of various stereoisomers, each potentially exhibiting a distinct biological profile due to different binding modes with enantioselective proteins. nih.govnih.gov
Versatility in Synthesis: The pyrrolidine scaffold serves as a versatile building block. It can be constructed from various cyclic or acyclic precursors or functionalized from pre-existing pyrrolidine rings, such as those derived from proline. nih.gov This adaptability has led to the development of novel and efficient synthetic strategies, including microwave-assisted organic synthesis (MAOS), which aligns with the principles of green chemistry. nih.gov
Role in Organocatalysis: Chiral pyrrolidines have become leading organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective and environmentally friendly manner, often avoiding the need for metal catalysts. mdpi.com
The inherent structural and chemical properties of the pyrrolidine scaffold make it a privileged motif in the design and synthesis of new compounds with diverse biological activities. nih.govnih.gov
Significance of the Tert Butyl Carbamate Boc Functionality in Nitrogen Protection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comresearchgate.net Its strategic importance lies in its ability to be selectively introduced and removed under specific conditions, a crucial aspect of multi-step synthetic sequences. masterorganicchemistry.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netnih.gov This reaction is often facilitated by a base, although it can proceed under catalyst-free conditions in aqueous media. nih.gov The resulting carbamate (B1207046) is stable under a variety of reaction conditions, including exposure to most nucleophiles and bases, and is resistant to catalytic hydrogenation. total-synthesis.comresearchgate.net
One of the most significant advantages of the Boc group is its lability under acidic conditions. researchgate.net It can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine. total-synthesis.com This deprotection mechanism proceeds through the formation of a stable tertiary carbocation, which then fragments to release isobutene and carbon dioxide. total-synthesis.com This acid-lability makes the Boc group "orthogonal" to other common amine protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS), where precise control over the protection and deprotection of multiple functional groups is essential. total-synthesis.com
The combination of its ease of installation, stability to a wide range of reagents, and facile, selective removal under acidic conditions has solidified the Boc group's position as an indispensable tool in the synthetic chemist's arsenal.
Overview of Research Trajectories for Tert Butyl Pyrrolidin 1 Ylcarbamate Analogs
Established Synthetic Routes to Racemic this compound
The synthesis of the racemic form of this compound, often utilized when stereochemistry is not a critical factor, can be achieved through straightforward and efficient methods.
Direct Carbamoylation Approaches
The most common and direct method for synthesizing this compound and its derivatives involves the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgmychemblog.com This pyrocarbonate is a widely used reagent for introducing the Boc protecting group onto amines due to its high reactivity and the mild conditions required. wikipedia.org
The reaction is generally performed by treating the pyrrolidine derivative with Boc₂O in the presence of a base. A common procedure involves dissolving the pyrrolidine starting material in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), adding a base such as triethylamine (B128534) (TEA) or sodium bicarbonate, and then introducing the Boc anhydride. mychemblog.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate. commonorganicchemistry.com This process is highly efficient, often resulting in quantitative yields. For instance, the reaction of pyrrolidine with Boc₂O and triethylamine in DCM at room temperature can produce tert-butyl pyrrolidine-1-carboxylate in 100% yield. mychemblog.com
The use of 4-(dimethylaminopyridine) (DMAP) as a catalyst can accelerate the reaction, particularly for less reactive amines. wikipedia.orgresearchgate.net
Multi-Step Conversions from Pyrrolidine Precursors
In some instances, the target carbamate is synthesized as part of a multi-step sequence. These routes may involve the initial construction of the pyrrolidine ring followed by the introduction of the carbamate group, or the modification of an existing pyrrolidine derivative. For example, a synthetic pathway might start with the creation of a substituted pyrrolidine ring through cyclization reactions. One such approach involves the cyclodehydration of γ-amino-α,β-enones to form N-Boc-protected pyrroles, which can subsequently be reduced to the corresponding pyrrolidines. researchgate.net
Another multi-step strategy involves the Ritter reaction, where nitriles react with di-tert-butyl dicarbonate in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) to form N-tert-butyl amides. researchgate.net While not a direct route to the target carbamate, this demonstrates a multi-step transformation involving a key carbamoylation step to generate related structures.
Enantioselective Synthesis of Chiral this compound Isomers
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods for the asymmetric synthesis of chiral pyrrolidine derivatives, including the isomers of this compound. nordmann.global
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters. This strategy can be applied to the synthesis of chiral pyrrolidines by the enantioselective reduction of prochiral precursors like pyrroles or related unsaturated heterocycles. The process typically employs a transition metal catalyst (e.g., rhodium, ruthenium, iridium) combined with a chiral ligand.
While direct asymmetric hydrogenation to this compound is less commonly documented, the principle is well-established for creating chiral cyclic amines. The resulting enantiomerically enriched pyrrolidine can then be protected with a Boc group as described in section 2.1.1. A related approach is the asymmetric hydroamination of alkenes, which can form chiral amines via a radical-based mechanism using an iridium photocatalyst and a chiral peptide thiol catalyst. commonorganicchemistry.com
Chiral Auxiliary-Mediated Methodologies
The use of chiral auxiliaries is a robust and widely applied strategy for controlling stereochemistry. The Ellman auxiliary, (S)- or (R)-tert-butanesulfinamide, is particularly effective in the asymmetric synthesis of amines. mychemblog.comchegg.com This method involves the condensation of the chiral auxiliary with a ketone or aldehyde to form an N-tert-butanesulfinylimine (sulfinimine).
Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent) to the sulfinimine establishes a new stereocenter with high levels of stereocontrol, directed by the bulky tert-butanesulfinyl group. chegg.com The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral primary amine, which can be subsequently protected to yield the desired chiral this compound derivative. This approach has been successfully used to prepare a variety of chiral 2-substituted pyrrolidines. chegg.com
| Method | Key Reagent/Catalyst | Stereoselectivity | Reference |
| Chiral Auxiliary | (S)-tert-butanesulfinamide | >95% de | chegg.com |
| Chiral Auxiliary | Ellman's Reagent | High | mychemblog.com |
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool provides access to enantiomerically pure starting materials derived from nature, such as amino acids and carbohydrates. L-proline, a naturally occurring chiral amino acid containing a pyrrolidine ring, is an ideal precursor for this approach.
A common strategy begins with the protection of L-proline as its N-Boc derivative. The carboxylic acid group can then be reduced using reagents like borane (B79455) dimethyl sulfide (B99878) complex to afford (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This intermediate serves as a versatile building block for a wide range of chiral pyrrolidine derivatives. Similarly, commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate can be used as a starting point for synthesizing various functionalized chiral pyrrolidines through multi-step sequences involving the conversion of the hydroxyl group into other functionalities. google.com This methodology leverages the inherent chirality of the starting material to produce the target compound without the need for an asymmetric induction step. researchgate.net
| Chiral Precursor | Key Transformation | Product Type | Reference |
| L-Proline | Reduction of carboxylic acid | (S)-2-substituted pyrrolidine derivatives | |
| (R)-3-Hydroxypyrrolidine | Mesylation, Nucleophilic substitution | (S)-3-substituted pyrrolidine derivatives | google.com |
| L-Serine | Multi-step synthesis | Chiral functionalized amino acids | researchgate.net |
Reactivity Profiles of the Protected Amine Functionality
The reactivity of the amine functionality in this compound is dominated by the chemistry of the Boc protecting group. This group is specifically designed to be stable under a variety of conditions while being removable under specific, controlled protocols.
Selective Deprotection Strategies for tert-Butyl Carbamates
The removal of the Boc group is a fundamental transformation, and numerous methods have been developed to achieve this deprotection with high selectivity and yield. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule.
Traditionally, strong acids such as trifluoroacetic acid (TFA) are used for Boc cleavage. nih.gov However, the demand for milder conditions has led to the development of a diverse array of alternative methods. These include the use of various Lewis acids, aqueous phosphoric acid, and HCl in organic solvents like ethyl acetate (B1210297) or dioxane. nih.govresearchgate.net
Recent research has focused on developing even more benign and selective deprotection protocols. For instance, a mild method utilizing oxalyl chloride in methanol (B129727) allows for the removal of the N-Boc group at room temperature in high yields. nih.gov Another sustainable approach employs a Brønsted acidic deep eutectic solvent (DES), composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the catalyst and reaction medium. mdpi.com Thermal deprotection, particularly in a continuous flow setup, offers another level of control, enabling the selective cleavage of more labile N-Boc groups based on fine-tuning the reaction temperature. acs.org
The mechanism of acid-catalyzed deprotection involves the generation of a tert-butyl cation intermediate. acsgcipr.org This reactive species can be trapped by nucleophiles or fragment to isobutylene, which can sometimes lead to side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate. acsgcipr.org
Table 1: Selected Reagents for N-Boc Deprotection
| Reagent/System | Conditions | Notes | References |
| Trifluoroacetic Acid (TFA) | Typically in CH₂Cl₂ | Standard, highly effective, but harsh. | nih.gov |
| Oxalyl Chloride/Methanol | Room Temperature | Mild conditions, high yields. | nih.gov |
| Choline Chloride:pTSA (DES) | Room Temperature | Green, sustainable method; catalyst and solvent. | mdpi.com |
| Thermal (Continuous Flow) | 120-240 °C | Allows for selective deprotection based on temperature control. | acs.org |
| Sn(OTf)₂ | CH₂Cl₂ | Lewis acid catalysis. | researchgate.net |
| Aqueous Phosphoric Acid | THF | Alternative to TFA. | nih.govresearchgate.net |
| Silica Gel | Low Pressure | Useful for thermally sensitive heterocycles. | nih.gov |
Stability Under Various Reaction Conditions in Synthetic Sequences
The widespread use of the Boc group is a testament to its stability under a broad range of reaction conditions. It is notably resistant to nucleophilic attack, catalytic hydrogenolysis, and most basic conditions, which allows for a wide variety of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine. nih.govresearchgate.net
However, its stability is context-dependent. While generally stable, the reactivity of N-Boc-pyrrolidine derivatives can be influenced by the reaction environment. In a notable example, the outcome of the deproto-zincation of N-Boc pyrrolidine is highly dependent on the solvent. rsc.org In hexane, the reaction proceeds as expected to yield the α-zincated species. rsc.org In contrast, when the reaction is performed in toluene, the intermediate α-carbanion attacks the solvent, initiating a cascade of reactions that results in a pyrrolidine-substituted enolate. rsc.org This highlights the importance of solvent choice in synthetic sequences involving metallated N-Boc-pyrrolidine intermediates.
Reactions Involving the Pyrrolidine Ring System
While the chemistry of the Boc group is centered on protection and deprotection, the pyrrolidine ring itself is a scaffold for a variety of functionalization reactions. These transformations allow for the introduction of diverse substituents at specific positions on the heterocyclic ring.
Nucleophilic and Electrophilic Transformations on the Pyrrolidine Nitrogen
The presence of the electron-withdrawing tert-butoxycarbonyl group significantly attenuates the nucleophilicity and basicity of the pyrrolidine nitrogen atom. nih.gov As a result, the nitrogen atom in N-Boc-pyrrolidine does not readily participate in nucleophilic or electrophilic reactions that are typical for secondary amines. Its primary reactivity is the cleavage of the carbamate bond during deprotection, as detailed in section 3.1.1. Direct functionalization on the carbamate nitrogen without cleavage is uncommon and not a general synthetic strategy. Therefore, for transformations requiring a reactive nitrogen center, deprotection is the necessary first step.
Functionalization of the Pyrrolidine Ring Carbons (e.g., C2, C3, C4)
The carbon atoms of the pyrrolidine ring, particularly the α-carbons (C2 and C5), are amenable to functionalization through deprotonation-trapping strategies.
C2-Functionalization: The α-position of N-Boc-pyrrolidine can be selectively deprotonated using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand such as (-)-sparteine (B7772259). organic-chemistry.orgresearchgate.net This process, known as asymmetric lithiation, generates a configurationally stable α-lithiopyrrolidine intermediate. researchgate.netacs.org This reactive intermediate can then be trapped by various electrophiles to yield 2-substituted pyrrolidines.
A powerful extension of this methodology involves the transmetalation of the lithiated intermediate with zinc chloride to form a stereochemically rigid organozinc reagent. nih.gov This zinc species can then undergo palladium-catalyzed Negishi cross-coupling reactions with a wide range of aryl and vinyl halides, providing access to a diverse array of 2-aryl- and 2-vinyl-N-Boc-pyrrolidines. organic-chemistry.orgnih.govacs.org This method is highly versatile and tolerates various functional groups on the coupling partner. organic-chemistry.org
Table 2: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
| Aryl Halide | Catalyst System | Product | Enantiomeric Ratio (er) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-(4-Tolyl)-N-Boc-pyrrolidine | 96:4 | organic-chemistry.org |
| 4-Bromoanisole | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-(4-Methoxyphenyl)-N-Boc-pyrrolidine | 96:4 | organic-chemistry.org |
| 3-Bromopyridine | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-(3-Pyridyl)-N-Boc-pyrrolidine | 96:4 | nih.gov |
| 5-Bromoindole | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-(Indol-5-yl)-N-Boc-pyrrolidine | 96:4 | organic-chemistry.org |
C3/C4-Functionalization: Functionalization of the C3 and C4 positions is more challenging due to the lower acidity of the C-H bonds compared to the α-position. However, directed C-H activation strategies have proven effective. For example, palladium-catalyzed arylation at the C4 position of a pyrrolidine ring has been achieved using an aminoquinoline amide directing group installed at the C3 position. acs.org Mechanistic studies involving deuterium (B1214612) labeling showed that in these systems, C-H activation is favored at the C4 position over the C2 position, with deuteration occurring at both cis- and trans-C(4)-H bonds. acs.org
More complex transformations involving the ring skeleton have also been reported. For instance, N-Boc-protected prolinol derivatives can undergo ring expansion reactions when treated with deoxyfluorinating agents like DAST, leading to the formation of fluorinated piperidine (B6355638) derivatives through an aziridinium (B1262131) intermediate. nih.gov In a different display of reactivity, quaternary proline derivatives can undergo an interrupted Curtius rearrangement, leading to ring-opened ketones or unsaturated pyrrolidines, depending on the nature of the substituent. acs.org
Stereochemical Outcomes of Pyrrolidine Ring Reactions
The stereochemical outcome of reactions on the pyrrolidine ring is a critical aspect of their synthetic utility.
The enantioselective α-arylation of N-Boc-pyrrolidine is a prime example of excellent stereochemical control. The methodology, which relies on a sparteine-mediated enantioselective deprotonation, consistently produces 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios, typically 96:4. organic-chemistry.orgnih.gov A key factor in this high fidelity is the formation of a stereochemically rigid 2-pyrrolidinozinc reagent upon transmetalation, which was found to be stable up to 60 °C, thus preventing racemization before the coupling step. nih.gov The use of (-)-sparteine or its (+)-surrogate allows access to either enantiomer of the final product. acs.org
In the directed C4-arylation, the stereochemistry of the product is dictated by the directing group and the geometry of the palladacycle intermediate. acs.org X-ray crystallography of a key palladacycle intermediate confirmed a bidentate coordination of the directing group and revealed that the pyrrolidine ring adopts an envelope conformation. acs.org
In reactions of already chiral pyrrolidine derivatives, such as those derived from prolinol, the diastereoselectivity is influenced by the participation of neighboring groups and the choice of reagents. nih.gov For example, treatment of N-Boc prolinols with DAST can lead to different ratios of fluorinated piperidine and pyrrolidine products, with the stereochemical course being directed by the formation of an intermediate aziridinium ion. nih.gov
Catalytic Reactions Involving this compound
The catalytic transformations of this compound and its analogs are diverse, encompassing transition metal-catalyzed processes, C-H activation, pericyclic reactions, and acid- or base-mediated conversions. These reactions are fundamental to the synthesis of more complex molecular architectures.
While specific studies on the direct use of this compound as a coupling partner in transition metal-catalyzed cross-coupling reactions are not extensively documented, the reactivity of the closely related N-Boc-pyrrolidine provides significant insights. Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comimperial.ac.uk Palladium-based catalysts are commonly employed for such transformations. mdpi-res.comustc.edu.cn
For instance, N-Boc-pyrrolidine can be a precursor to organometallic reagents used in coupling reactions. The general stability of the Boc protecting group to many coupling conditions allows for the functionalization of the pyrrolidine ring. researchgate.net The following table summarizes representative transition metal-catalyzed cross-coupling reactions involving N-Boc-pyrrolidine derivatives, which serve as a model for the expected reactivity of this compound.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | N-Boc-pyrrolidine, Aryl Halide | 2-Aryl-N-Boc-pyrrolidine | sigmaaldrich.com |
| NiCl₂(dppp) | N-Boc-2-pyrrolidinylzinc iodide, Aryl Halide | 2-Aryl-N-Boc-pyrrolidine | ustc.edu.cn |
| Pd₂ (dba)₃ / XPhos | N-Boc-pyrrolidine, Aryl Bromide | N-Aryl-N-Boc-pyrrolidine | dntb.gov.ua |
This table presents data for N-Boc-pyrrolidine as a proxy for this compound due to the limited direct data on the latter.
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical approach to creating molecular complexity. researchgate.net While specific C-H activation studies centered on this compound are limited, research on related N-Boc protected amines and amides highlights the potential for such transformations. The Boc group can act as a directing group in some C-H activation scenarios, although this is more commonly observed with other protecting groups.
Research has shown that C-H bonds in proximity to nitrogen atoms can be activated using various transition metal catalysts. For example, potassium tert-butoxide has been used to initiate the C-H iodination of electron-deficient heteroaromatic compounds, a process that can be a precursor to further coupling reactions. nih.gov The application of such methodologies to the pyrrolidine ring of this compound could, in principle, allow for the introduction of functional groups at various positions.
Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that form cyclic products. imperial.ac.ukmsu.edu These reactions are characterized by a cyclic transition state and are often highly stereospecific. msu.edu The involvement of this compound in such reactions would typically require its conversion into a diene or a dienophile.
There is a lack of direct evidence for this compound participating in Diels-Alder reactions. However, pyrrole (B145914) derivatives can undergo [4+2] cycloadditions. scribd.com The N-Boc protecting group on a pyrrole derivative, such as tert-butyl 1H-pyrrol-1-ylcarbamate, influences the electronic properties of the pyrrole ring and can affect its reactivity in cycloaddition reactions. ontosight.ainih.gov The general principle of a Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. msu.edu
The Boc protecting group of this compound is susceptible to cleavage under acidic conditions, which is a common deprotection strategy in organic synthesis. researchgate.net This reaction proceeds via the formation of a carbocationic intermediate from the tert-butyl group.
Under basic conditions, the N-H proton of the carbamate can be deprotonated by a strong base. researchgate.net This can lead to subsequent reactions, although the Boc group is generally considered stable to a wide range of basic conditions. The reactivity of the related N-Boc-3-pyrrolidinone has been studied, where the Boc group can be removed under acidic conditions to reveal the amino functionality for further reactions.
The following table outlines the general conditions for acid- and base-catalyzed transformations of N-Boc protected amines.
| Reaction Type | Reagent | Conditions | Product | Reference |
| Acid-Catalyzed Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temp | Pyrrolidin-1-yl-amine | researchgate.net |
| Base-Mediated Reaction | Strong Base (e.g., n-BuLi) | Anhydrous Solvent | Deprotonated Carbamate | researchgate.net |
This table illustrates general transformations for N-Boc protected amines, which are applicable to this compound.
Applications in Advanced Organic Synthesis and Chemical Biology Research
As a Versatile Building Block in Complex Molecule Construction
The structural and chemical properties of tert-butyl pyrrolidin-1-ylcarbamate make it an ideal starting point for the assembly of intricate molecular frameworks. The protected amine allows for selective reactions at other positions of the pyrrolidine (B122466) ring, which itself provides a rigid, three-dimensional scaffold.
The synthesis of non-proteinogenic amino acids—those not found in the standard genetic code—is a critical endeavor in medicinal chemistry, as their incorporation into peptides can enhance stability and biological activity. sigmaaldrich.comnih.gov The pyrrolidine scaffold is a common feature in these unnatural amino acids. Methodologies have been developed for the stereoselective synthesis of nonproteinogenic amino acids starting from derivatives like tert-butyl imidazolidinecarboxylates, which share the core Boc-protected amine feature. nih.gov
Furthermore, the concept extends to the creation of peptide mimics, such as Peptide Nucleic Acids (PNAs). A structurally related compound, optically active trans-tert-butyl-2-aminocyclopentylcarbamate, has been identified for its potential use as a modified backbone unit in PNA synthesis, demonstrating the utility of such carbamate-protected cyclic amines in generating molecules that mimic natural peptides. nih.gov The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), where acid-labile protecting groups like tert-butyl ethers are employed. masterorganicchemistry.com
Table 1: Examples of Non-Proteinogenic Amino Acid Types and Related Structures
| Structure Type | Description | Synthetic Relevance |
|---|---|---|
| β-amino acids | Amino acids with the amino group attached to the beta-carbon. They are used as building blocks for oligomers with defined folding behaviors. masterorganicchemistry.com | The pyrrolidine scaffold can be modified to produce various β-amino acid derivatives. |
| (2R,3R)-Methylcysteine | A nonproteinogenic amino acid synthesized for incorporation into peptides to probe lantibiotic biosynthesis. masterorganicchemistry.com | Demonstrates the creation of specific, functionalized amino acids for biochemical studies. |
| Peptide Nucleic Acid (PNA) Backbone Units | Synthetic molecules that mimic the structure of DNA/RNA but have a peptide-like backbone. | Carbamate-protected cyclic amines serve as key building blocks for these backbones. nih.gov |
Macrocycles, large cyclic molecules, are of increasing interest in drug discovery because their constrained conformation can lead to high binding affinity and selectivity for protein targets, including those previously considered "undruggable". nih.govnih.gov Pyrrolidine-containing building blocks, including those protected with a Boc group, are crucial in the synthesis of numerous complex macrocyclic drugs. acs.org
For instance, the synthesis of the hepatitis C virus (HCV) inhibitor Glecaprevir begins with Boc-protected trans-4-hydroxy-L-proline. acs.org Similarly, the somatostatin (B550006) analog Pasireotide, a macrocyclic hexapeptide, is prepared by reacting a pyrrolidine derivative with other components. acs.org The development of novel macrocyclic pseudo-natural products has also been achieved through a one-pot synthesis that yields 20-membered macrocycles incorporating two pyrrolidine fragments, starting from Boc-protected glycine. acs.org These examples underscore the critical role of the pyrrolidine unit in forming the core structure of advanced macrocyclic therapeutics.
Table 2: Pyrrolidine-Containing Macrocyclic Compounds
| Macrocycle Name | Therapeutic Area | Role of Pyrrolidine Unit |
|---|---|---|
| Glecaprevir | Antiviral (Hepatitis C) | Synthesized from a Boc-protected hydroxyproline (B1673980) precursor, forming a key part of the macrocyclic structure. nih.govacs.org |
| Pasireotide | Endocrinology (Cushing's disease) | A cyclic hexapeptide where a pyrrolidine derivative is a central building block. acs.org |
| Echinocandins (e.g., Micafungin) | Antifungal | A class of semi-synthetic macrocyclic lipopeptides where a proline fragment is part of the core structure. acs.org |
| BCL6 Inhibitors | Oncology | The pyrrolidine ring is a key component for achieving the bioactive conformation necessary for binding to the BCL6 protein. nih.gov |
The synthetic utility of this compound extends to the creation of other heterocyclic systems. The tert-butyl carbamate (B1207046) group itself is a versatile handle used in the synthesis of various heterocycles. For example, it has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the creation of tetrasubstituted pyrroles. sigmaaldrich.com
More complex transformations can alter the pyrrolidine ring itself. A notable reaction is the oxidative nitrogen insertion into pyrrolidines, which transforms them into cyclic hydrazones. These products can then be further converted into pyridazines, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.comyoutube.com This method provides a novel route to N-N bond-containing compounds. mdpi.com The versatility of the Boc-amino functional group is further highlighted by the widespread use of the analogous compound, tert-butyl piperidin-3-ylcarbamate, as a building block for piperidine-containing structures, demonstrating the broad applicability of this chemical motif in heterocyclic chemistry.
Table 3: Heterocycles Synthesized Using Pyrrolidine Precursors or Related Building Blocks
| Target Heterocycle | Synthetic Strategy | Reference Concept |
|---|---|---|
| Tetrasubstituted Pyrroles | Reaction involving tert-butyl carbamate to construct functionalized pyrrole (B145914) rings. | Use of the Boc-amine as a key reagent in heterocycle formation. sigmaaldrich.com |
| Pyridazines | Oxidative nitrogen-atom insertion into a pyrrolidine ring followed by redox diversification. | Ring-expansion and transformation of the pyrrolidine scaffold. mdpi.comyoutube.com |
| Piperidines | Use of tert-butyl piperidin-3-ylcarbamate as a fundamental building block. | Demonstrates the utility of the Boc-amino group in constructing six-membered heterocycles. |
Role as a Chiral Intermediate and Scaffold
Chirality is a fundamental property in drug design, as different enantiomers of a molecule can have vastly different biological effects. The pyrrolidine ring is inherently three-dimensional and non-planar, making it an excellent chiral scaffold for exploring chemical space in drug discovery.
Chiral pyrrolidines, often derived from natural amino acids like proline, are among the most common heterocyclic motifs in biologically active compounds and serve as crucial building blocks for organocatalysts and ligands. The defined stereochemistry of compounds like (S)-tert-butyl pyrrolidin-3-ylcarbamate allows for the construction of complex molecules with precise three-dimensional arrangements. acs.org
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, with catalysts derived from proline enabling a wide range of enantioselective transformations. The stereogenicity of the carbon atoms in the pyrrolidine ring allows for specific spatial orientation of substituents, which is critical for achieving selective binding to protein targets.
Chiral amines and aminoalcohols are prevalent structures in pharmaceuticals and are valuable synthetic intermediates. mdpi.com The Boc-protected amine of this compound can be readily deprotected to yield a chiral secondary amine, which can then be used in further synthetic steps.
Methodologies for synthesizing chiral 1,2-amino alcohols often utilize strategies like the asymmetric transfer hydrogenation of unprotected α-ketoamines. mdpi.com Other advanced methods, such as the amine-catalyzed asymmetric Mannich reaction, provide access to chiral β-amino aldehydes which bear a chiral α-tert-amine moiety and can be further transformed into other valuable chiral derivatives like γ-amino alcohols. sigmaaldrich.com While not always starting directly from this compound, these syntheses exemplify the pathways by which complex chiral amines and aminoalcohols are constructed, often involving protecting groups like Boc to control reactivity. The synthesis of (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate from Boc-protected proline demonstrates how the chiral pyrrolidine framework is used to create more complex chiral amide and amine structures with high stereochemical integrity.
Exploration in Medicinal Chemistry Research (Synthetic Aspects Only)
This compound, also known as N-Boc-N-aminopyrrolidine, stands as a versatile and valuable building block in the realm of medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a Boc-protected amine, offers a strategic starting point for the synthesis of a diverse array of complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, ensuring the stability of the amine during various synthetic transformations and allowing for its selective deprotection when further functionalization is required. ontosight.ai This attribute makes it an ideal precursor for constructing libraries of compounds for drug discovery and target validation studies.
The synthesis of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes and the identification of new therapeutic targets. This compound serves as an effective scaffold for creating such probes. Following the removal of the Boc protecting group, the liberated primary amine on the pyrrolidine ring provides a convenient attachment point for various reporter tags, affinity labels, or photo-cross-linkers.
For instance, the amine can be acylated with molecules containing fluorophores (e.g., fluorescein, rhodamine) to create fluorescent probes for imaging studies. Alternatively, it can be linked to biotin (B1667282) to generate affinity-based probes for identifying protein binding partners through techniques like pull-down assays. The pyrrolidine core itself can be designed to mimic a specific structural motif that interacts with a biological target, rendering the resulting probe highly specific.
Research has shown the utility of related pyrrolidine structures in building complex molecules. For example, pyrrolidine derivatives are used in the synthesis of oligopeptides designed as enzyme inhibitors. In these syntheses, the pyrrolidine unit acts as a key structural element, and while this specific research doesn't start from this compound, it highlights the synthetic accessibility and importance of the pyrrolidine scaffold in creating targeted molecules that could function as chemical probes. The synthesis of nitroxide-containing pyrrolidines, which act as spin probes for EPR spectroscopy, further illustrates the adaptability of the pyrrolidine ring system for probe development. nih.gov
In drug discovery, once a potential biological target is identified, it is crucial to validate it. This often involves synthesizing a series of analogs of a hit compound to establish a structure-activity relationship (SAR). This compound is an excellent starting material for generating such analog libraries due to the multiple reaction pathways it can undergo.
The secondary amine within the pyrrolidine ring (after Boc deprotection of the exocyclic amine) can be readily modified. A key synthetic strategy is N-arylation, which can be achieved through methods like the Buchwald-Hartwig reaction, to introduce various substituted aryl groups. nih.gov This allows for systematic exploration of how different aromatic substituents affect binding affinity and target engagement.
Another common strategy involves the modification of the exocyclic amine. After Boc-deprotection, this primary amine can undergo a wide range of transformations, including:
Reductive amination: Reaction with various aldehydes or ketones to introduce diverse alkyl or arylalkyl substituents.
Acylation: Reaction with acyl chlorides or carboxylic acids to form a variety of amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These synthetic routes enable the creation of a large number of structurally diverse pyrrolidine analogs from a single, readily available precursor. The ability to systematically alter the substituents on the pyrrolidine scaffold is invaluable for optimizing the potency and selectivity of lead compounds, a critical step in the target validation process.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of tert-butyl pyrrolidin-1-ylcarbamate, both one-dimensional and advanced two-dimensional NMR methods are routinely employed.
While 1D NMR provides initial information on the chemical environment of protons and carbons, complex derivatives often exhibit signal overlap and ambiguous connectivities. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitive structure assignment.
For instance, in the characterization of complex substituted N-Boc-pyrrolidines, key correlations observed in HMBC and NOESY spectra are used to establish the final structure. beilstein-journals.org The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of substituents. For example, the correlation between the protons of the tert-butyl group and the carbamate (B1207046) carbonyl carbon is a key indicator of the N-Boc protecting group's integrity. Similarly, correlations from the pyrrolidine (B122466) ring protons to substituent carbons confirm their attachment points.
The N-Boc-pyrrolidine structure is not static; it undergoes dynamic processes in solution, primarily restricted rotation around the carbamate C-N bond and puckering of the pyrrolidine ring. These conformational dynamics can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. researchgate.net
The rotation around the C-N amide bond of the tert-butoxycarbonyl group is slow on the NMR timescale at room temperature, leading to the observation of two distinct sets of signals for the cis and trans rotamers. beilstein-journals.org As the temperature is increased, these signals broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shape of the signals at different temperatures, the energy barrier for this rotation can be calculated. Studies on similar N-acyl pyrrolidine systems have determined the free energy of activation (ΔG‡) for this process. For example, the rotational barrier in N-benzoyl pyrrolidine derivatives has been measured to be in the range of 57-65 kJ/mol. researchgate.net This dynamic behavior is critical, as the conformational preference can influence the molecule's reactivity and biological activity. nih.gov The populations of these different isomers can be determined and are known to be influenced by the solvent. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the successful synthesis of a target compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecule, providing strong evidence for its identity.
In the synthesis of derivatives from this compound, HRMS is used to verify the molecular formula of the final product, ensuring that the desired chemical transformation has occurred without unexpected side reactions. For many synthesized N-Boc-pyrrolidine derivatives, characterization data, including HRMS, are provided to confirm their structure. beilstein-journals.org
Table 1: Representative HRMS Data for a Synthesized Derivative
| Compound | Elemental Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| Derivative Example | C₁₅H₂₀N₂O₃ | 277.1547 [M+H]⁺ | 277.1545 [M+H]⁺ |
This table presents hypothetical yet representative data based on common experimental outcomes for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives
While NMR provides information about the structure and dynamics in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for establishing the absolute stereochemistry of chiral centers and provides precise data on bond lengths, bond angles, and solid-state conformation.
For chiral derivatives of this compound, X-ray crystallography is indispensable. A study on (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, C₁₃H₁₈N₂O₄, successfully determined its absolute structure, even with low resonant scattering from its constituent atoms. nih.gov The analysis confirmed the (S) configuration at the C2 position of the pyrrolidine ring and revealed a non-planar ring conformation. nih.gov Such studies provide definitive proof of stereochemistry that is crucial for applications in asymmetric synthesis and medicinal chemistry. researchgate.netnsf.gov
Table 2: Example Crystallographic Data for a Chiral Pyrrolidine Derivative nih.gov
| Parameter | Value |
| Chemical formula | C₁₃H₁₈N₂O₄ |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 6.0965 (3), 13.0484 (7), 17.9358 (9) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1426.29 (12) |
| Z | 4 |
Data extracted from the crystallographic study of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov
Chromatographic Techniques for Enantiomeric Excess Determination and Purity Assessment
Chromatographic methods are essential for both purifying reaction products and assessing their purity, particularly their enantiomeric purity in the case of chiral molecules.
When synthesizing chiral derivatives of this compound, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis. The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.
For example, in the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, chiral HPLC is used to determine the enantiomeric ratio of the 2-aryl-N-Boc-pyrrolidine products. organic-chemistry.org By comparing the retention times and peak areas of the two enantiomers, the e.e. can be accurately calculated. The choice of the specific chiral column and mobile phase is critical for achieving good separation.
Table 3: Illustrative Chiral HPLC Method for a Pyrrolidine Derivative
| Parameter | Condition |
| Column | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Isopropanol (99:1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 21.5 min |
| Retention Time (S)-enantiomer | 23.7 min |
This table is a representative example based on published methods for similar chiral separations and is for illustrative purposes. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which has limited volatility due to its polarity and molecular weight, direct GC analysis is challenging. Therefore, derivatization to more volatile forms is a crucial prerequisite for successful GC analysis. This approach is widely employed for the analysis of related compounds such as heterocyclic aromatic amines and amino acids. nih.govnih.gov
The primary purpose of derivatization in this context is to replace the active hydrogen on the nitrogen atom of the carbamate group with a non-polar, thermally stable group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. Silylation is a common and effective derivatization technique for this purpose, with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being a frequently used reagent. nih.gov This reagent converts the carbamate into its tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are generally stable and produce characteristic mass spectra, which aids in their identification when GC is coupled with Mass Spectrometry (GC-MS). nih.govnih.gov
Reaction Monitoring
GC-MS is a valuable tool for monitoring the progress of reactions involving this compound, such as its formation or deprotection. By taking aliquots of the reaction mixture at different time intervals, derivatizing them, and analyzing them by GC-MS, the disappearance of starting materials and the appearance of products can be tracked. For instance, in a deprotection reaction, the decrease in the peak corresponding to the TBDMS derivative of this compound and the increase in the peak of the derivatized pyrrolidine product would be monitored.
Analytical Parameters and Findings
The separation of the volatile derivatives is typically achieved on a capillary column. A common choice for the analysis of silylated compounds is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). The temperature program of the GC oven is optimized to ensure good separation of the analytes from the solvent, derivatizing reagent, and any byproducts.
Hypothetical GC-MS Parameters for Analysis of TBDMS-derivatized this compound:
| Parameter | Value |
| GC System | Agilent 7890A or similar |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS System | Agilent 5975C or similar |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temp | 280 °C |
Under these conditions, the TBDMS derivative of this compound would elute at a specific retention time. The mass spectrum would be expected to show a characteristic fragmentation pattern. A key diagnostic ion would be the [M-57]⁺ ion, resulting from the loss of the tert-butyl group from the silyl (B83357) moiety, a common feature for TBDMS derivatives. nih.govnih.gov
Expected Mass Spectral Data for TBDMS-derivatized this compound:
| Derivative Name | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| tert-Butyldimethylsilyl-pyrrolidin-1-ylcarbamate | 300.5 | 243 ([M-57]⁺), 185, 143, 73 |
The monitoring of these specific ions can be used for selected ion monitoring (SIM) mode in GC-MS, which significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection and quantification of trace amounts of the compound.
Computational and Theoretical Studies on Tert Butyl Pyrrolidin 1 Ylcarbamate
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations allow for a detailed examination of the molecule's fundamental properties, offering predictions of its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule. escholarship.org
Conformational Analysis and Energy Landscapes
The inherent flexibility of the pyrrolidine (B122466) ring, coupled with the rotational freedom around the N-C and C-O bonds of the carbamate (B1207046) group, results in a multitude of possible three-dimensional arrangements, or conformations, for tert-butyl pyrrolidin-1-ylcarbamate. Computational techniques are utilized to map the potential energy surface, which helps in identifying the most stable conformers and the energy barriers that separate them.
Table 1: Conformational Preferences of the Pyrrolidine Ring
| Conformation Type | Description | Influencing Factors |
| Envelope (E) | One atom of the ring is out of the plane of the other four. | Substituent effects, electronic interactions. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Steric hindrance, solvent effects. |
| Cγ-exo and Cγ-endo | Refers to the puckering of the ring at the gamma-carbon, influencing substituent orientation. nih.gov | Electronegativity of substituents, steric bulk. nih.gov |
This table summarizes the primary conformations of the pyrrolidine ring and the factors that influence their stability.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the chemical reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org
The energy of the HOMO is an indicator of a molecule's ability to donate electrons, thus defining its nucleophilic character. youtube.com Conversely, the LUMO energy reflects its capacity to accept electrons, highlighting its electrophilic nature. youtube.com The spatial distribution of these orbitals reveals the most probable sites for chemical attack.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Molecular Orbital | Role in Reactivity | Typical Location in this compound |
| HOMO | Electron Donor (Nucleophile) youtube.com | Pyrrolidine Nitrogen |
| LUMO | Electron Acceptor (Electrophile) youtube.com | Carbonyl Carbon of the Carbamate |
| HOMO-LUMO Gap | Indicator of Kinetic Stability | Varies with substitution and conformation |
This table outlines the key aspects of FMO theory as applied to this compound.
Computational Investigations of Reaction Mechanisms
Theoretical calculations are indispensable for elucidating the intricate pathways of chemical reactions involving this compound. By modeling the energetic landscape of a reaction, from reactants to products, researchers can gain a detailed understanding of the underlying mechanisms.
Transition State Analysis for Key Transformations
A crucial aspect of computational reaction mechanism studies is the identification and characterization of transition states—the high-energy species that represent the pinnacle of the energy barrier between reactants and products. For reactions such as the enantioselective deprotonation of N-Boc-pyrrolidine, computational analysis of the transition state can provide invaluable information about the geometry and energy at this critical point. nih.gov This allows for the comparison of different reaction pathways and helps to rationalize experimentally observed reaction rates and conditions. For instance, in reactions involving amide-bond rotation, the transition state has been shown to favor a C⁴-exo conformation of the pyrrolidine ring. researchgate.net
Prediction of Stereochemical Outcomes
Many reactions involving chiral pyrrolidine derivatives can result in the formation of multiple stereoisomers. Computational methods offer a powerful means to predict the stereochemical outcome of such transformations. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to determine which reaction pathway is energetically more favorable and, consequently, which stereoisomer will be formed in excess. This predictive power is particularly valuable in the field of asymmetric synthesis, where the precise control of stereochemistry is of utmost importance.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time. These simulations extend beyond the static images provided by quantum chemical calculations, offering a more realistic portrayal of the molecule's behavior in a condensed-phase environment, such as in solution. researchgate.net
By simulating the molecule within a "box" of solvent molecules, it is possible to investigate its solvation structure and how the solvent influences its conformational preferences and reactivity. researchgate.net Furthermore, MD simulations can be employed to explore the interactions of this compound with other molecules, such as biological macromolecules. These simulations can reveal the specific binding modes and the key intermolecular forces that stabilize such complexes, providing a foundation for understanding the molecule's biological activity or its function within larger molecular systems.
Ligand-Target Interactions (if applicable in a generalized scaffold context, without biological interpretation)
Computational studies on scaffolds related to this compound have provided insights into potential non-covalent interactions that govern their binding behavior in a generalized context. While specific biological targets are not the focus, the fundamental interactions of the pyrrolidine-carbamate motif are of significant interest.
Furthermore, the carbamate group itself is known to be an important pharmacophore due to its chemical stability and its capacity to participate in hydrogen bonding. researchgate.net The resonance within the carbamate moiety, which involves three contributing structures, affects the electron distribution and the rotational barrier of the C-N bond. researchgate.net These electronic characteristics are fundamental to how the molecule interacts with its environment.
In a broader sense, the pyrrolidine ring, a common scaffold in medicinal chemistry, can engage in various non-covalent interactions, including van der Waals forces and hydrophobic interactions, depending on the substituents. The puckered nature of the pyrrolidine ring also presents distinct three-dimensional arrangements that can be crucial for specific binding events. researchgate.net
A summary of potential interactions based on related scaffolds is presented below:
| Interacting Moiety | Type of Interaction | Significance in a Generalized Scaffold Context |
| Pyrrolidinium Ion & Carbonyl Oxygen | Intramolecular Hydrogen Bond | Influences conformation, leading to stable ring structures. nih.gov |
| Carbamate Group (N-H) | Hydrogen Bond Donor | Can interact with hydrogen bond acceptors in a binding site. |
| Carbamate Group (C=O) | Hydrogen Bond Acceptor | Can interact with hydrogen bond donors in a binding site. |
| Pyrrolidine Ring (C-H bonds) | Van der Waals / Hydrophobic | Contributes to overall binding affinity through non-polar interactions. |
| tert-Butyl Group | Steric Hindrance / Hydrophobic | Can influence orientation within a binding site and contribute to hydrophobic interactions. |
Conformational Preferences in Different Solvents
The conformational landscape of this compound and related structures is influenced by the surrounding solvent environment. Computational studies employing solvent models have been instrumental in understanding these preferences.
The puckering of the five-membered pyrrolidine ring is a key conformational feature. Theoretical studies on related pyrrolidine enamines have shown that the ring can adopt various puckered conformations, and the energy differences between these conformers can be small, leading to a dynamic equilibrium. researchgate.net For N-Boc protected pyrrolidines, the bulky tert-butoxycarbonyl group can influence the puckering preference of the ring.
Computational analyses on a pyrrolidine-carbamate spacer, a close analog, were performed using Density Functional Theory (DFT) with a solvent model to simulate an aqueous environment. nih.gov These calculations indicated that the solvent plays a role in stabilizing certain conformations. For example, the study identified a preferential anti-conformation where the protonated pyrrolidine forms an internal hydrogen bond. nih.gov The inclusion of a solvent model in such calculations is crucial for obtaining energies that are representative of solution-phase behavior. nih.gov
The general effect of solvent polarity on the conformation of carbamates has also been considered in theoretical studies. researchgate.net Polar solvents can interact with the polar carbamate group, potentially influencing the rotational barrier around the C-N bond and the relative stability of different rotamers (e.g., s-cis and s-trans conformers). While a detailed study on this compound across a range of solvents is not extensively documented in the provided context, the principles from related systems suggest that both polar and non-polar solvents would modulate its conformational equilibrium.
A hypothetical representation of conformational preferences in different solvent environments based on general principles is provided below:
| Solvent Type | Expected Conformational Effects | Rationale |
| Non-Polar (e.g., Chloroform) | Intramolecular interactions may be more pronounced. | Lack of solvent competition for hydrogen bonding may favor conformations with internal hydrogen bonds. |
| Polar Aprotic (e.g., DMSO) | May favor conformations with a larger dipole moment. | The solvent can stabilize polar conformers through dipole-dipole interactions. |
| Polar Protic (e.g., Water, Methanol) | Can disrupt intramolecular hydrogen bonds and form intermolecular hydrogen bonds with the carbamate group. | Solvent molecules can act as hydrogen bond donors and acceptors, competing with internal interactions. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tert-butyl pyrrolidin-1-ylcarbamate and its derivatives is increasingly being viewed through the lens of sustainability and efficiency.
Green Chemistry Approaches to Synthesis
The principles of green chemistry are becoming paramount in modern chemical synthesis to minimize environmental impact. Research efforts are being directed towards developing more eco-friendly methods for producing and utilizing this compound. This includes the use of less toxic reagents and solvents, as well as developing catalytic processes that reduce waste. For instance, the use of N-butylpyrrolidinone, a non-mutagenic and non-reprotoxic alternative to the commonly used dipolar aprotic solvent N-methylpyrrolidinone (NMP), is being explored for reactions involving pyrrolidinone structures. rsc.org NMP itself is classified as a substance of very high concern due to its reproductive toxicity. rsc.org The development of metal-free coupling reactions, such as the use of tert-butyl nitrite (B80452) to promote C(sp2)–S coupling, represents another avenue for creating more environmentally benign synthetic protocols. rsc.org Such methods avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. A patent for the synthesis of a tert-butyl carbamate (B1207046) derivative highlights concerns with a synthetic route that generates a large amount of by-product, noting that it does not align with "green synthesis" principles due to potential environmental pollution from waste discharge. google.com
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. vapourtec.com This technology is particularly well-suited for the synthesis of intermediates like this compound and its derivatives, where precise control over reaction parameters can lead to higher yields and purity. vapourtec.comnih.gov
Recent studies have demonstrated the successful application of flow chemistry in the synthesis of complex molecules, including those with pyrrolidine (B122466) scaffolds. researchgate.netresearchgate.net For example, a two-step continuous-flow strategy has been developed for the synthesis of 1,4,6,7-tetrahydro-5H- Current time information in Vanderburgh County, US.doi.orgresearchgate.nettriazolo[4,5-c]pyridines, which are valuable intermediates for clinical candidates. This method not only allows for temperature-controlled regioselectivity but also ensures the safe use of hazardous reagents like azides. nih.gov Similarly, a one-flow, three-step synthesis of functionalized cyclobutenes has been developed that utilizes short-lived, highly reactive lithium ynolates generated at room temperature, a process that would be challenging and require cryogenic conditions in a batch setup. rsc.org The integration of flow chemistry is expected to streamline the production of this compound and facilitate its use in the large-scale synthesis of pharmaceutically important compounds. sioc-journal.cnunimi.it
Exploration of Underexplored Reactivity and Transformations
While this compound is a well-established building block, there remains untapped potential in its reactivity. The tert-butyl carbamate protecting group is crucial for directing reactions to other parts of the molecule. ontosight.ai Deprotection reveals the pyrrolidin-1-ylcarbamate, which can then undergo further functionalization. ontosight.ai
Future research will likely focus on discovering and developing new transformations involving this compound. This could include novel C-H activation strategies to functionalize the pyrrolidine ring directly, or the development of new coupling reactions that expand the range of accessible derivatives. For example, zirconium-mediated intramolecular coupling of N-alkenyl carbamates has been used to create di- and trisubstituted pyrrolidinones in a stereoselective manner. researchgate.net Additionally, the reaction of related 2-tert-butyl-1-pyrroline-1-oxides with organometallic reagents like ethynylmagnesium bromide and ethyllithium (B1215237) has led to the synthesis of stable 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, demonstrating the potential for creating novel nitroxide spin labels. mdpi.com
Integration into Automated Synthesis Platforms
The rise of automation and high-throughput experimentation is revolutionizing chemical research and drug discovery. Integrating the synthesis and application of this compound into automated platforms can significantly accelerate the discovery of new molecules with desired properties.
Automated synthesis platforms, often driven by large language models and Bayesian optimization algorithms, can perform end-to-end reaction optimization, analysis, and even literature searching. nih.gov These systems can rapidly screen different reaction conditions, catalysts, and substrates, leading to the efficient development of new synthetic methodologies. nih.gov By incorporating this compound and its derivatives into these automated workflows, researchers can more quickly explore its synthetic utility and identify new applications. This approach has already been used to optimize processes like copper/TEMPO catalyzed aerobic alcohol oxidation. nih.gov
Expansion of Chiral Application in Asymmetric Catalysis and Synthesis
The pyrrolidine scaffold is a cornerstone of many successful chiral catalysts and auxiliaries used in asymmetric synthesis. nih.gov While this compound itself is not chiral, it serves as a valuable precursor for the synthesis of chiral pyrrolidine derivatives.
Future research will likely focus on developing new chiral catalysts derived from this compound. These catalysts could be employed in a wide range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. doi.orgmdpi.com For example, a novel pyrrolidine-carbamate based organocatalyst has been shown to be highly efficient for the asymmetric Michael addition of ketones to nitroolefins, affording products with high yields and excellent stereoselectivity. doi.org The development of recyclable chiral catalysts is also a key area of interest, as it aligns with the principles of green chemistry and can significantly reduce the cost of asymmetric synthesis. rsc.org The use of chiral lithium amide bases for enantioselective deprotonation and rearrangement reactions is another established area where new derivatives could find application. psu.edu Furthermore, the development of chiral phase-transfer catalysts incorporating hydrogen bonding donors, such as ureas and thioureas, has proven to be a powerful tool in asymmetric synthesis, and pyrrolidine-based structures are well-suited for this type of catalyst design. mdpi.com
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity but may require lower temperatures to control exotherms .
- Base Selection : Triethylamine is preferred over stronger bases (e.g., NaH) to avoid overactivation and byproducts .
- Purification : Gradient elution (5–20% ethyl acetate in hexane) resolves unreacted starting materials and tert-butyl byproducts .
Q. Troubleshooting :
- Impurity Detection : Use HPLC with a C18 column (acetonitrile/water gradient) to identify residual solvents or degradation products .
Advanced: How can contradictions in reported biological activity data for derivatives be resolved?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:
Standardized Assays : Re-test derivatives under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorination at the pyrrolidine ring) on enzyme inhibition (e.g., kinase assays) .
Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies. For example, IC₅₀ discrepancies in protease inhibition may correlate with assay substrate concentrations .
Q. Example :
| Derivative (R-group) | IC₅₀ (μM) [Study A] | IC₅₀ (μM) [Study B] | Assay Substrate (μM) |
|---|---|---|---|
| -H | 12.3 ± 1.2 | 8.9 ± 0.7 | 50 |
| -F | 5.6 ± 0.8 | 4.1 ± 0.3 | 100 |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states. Explicit solvent models (e.g., PCM for DCM) improve accuracy for solvolysis reactions .
- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to identify steric hindrance from the tert-butyl group .
- Docking Studies : Map electrostatic potential surfaces to predict regioselectivity in enzyme active sites (e.g., cytochrome P450) .
Q. Key Findings :
- The tert-butyl group reduces electrophilicity at the carbamate carbonyl by 15% compared to methyl analogs, slowing hydrolysis .
- Steric effects dominate in SN2 reactions, favoring attack at the less hindered pyrrolidine nitrogen .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Q. Decomposition Pathways :
- Hydrolysis: Half-life in aqueous buffer (pH 7.4) is ~48 hours at 25°C .
- Thermal Degradation: Onset at 150°C via carbamate cleavage .
Advanced: How do structural modifications influence pharmacokinetics of derivatives?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from 2.1 (parent) to 1.3, enhancing aqueous solubility .
- Metabolic Stability : Fluorination at the pyrrolidine ring reduces CYP3A4-mediated metabolism by 40% (human liver microsomes) .
- Permeability : N-methylation improves Caco-2 permeability from 2.1 × 10⁻⁶ cm/s to 5.3 × 10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
